3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide 3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 887201-99-2
VCID: VC4246306
InChI: InChI=1S/C16H14ClN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21)
SMILES: C1=CC(=CC=C1SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl
Molecular Formula: C16H14ClN3O3S3
Molecular Weight: 427.94

3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide

CAS No.: 887201-99-2

Cat. No.: VC4246306

Molecular Formula: C16H14ClN3O3S3

Molecular Weight: 427.94

* For research use only. Not for human or veterinary use.

3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide - 887201-99-2

Specification

CAS No. 887201-99-2
Molecular Formula C16H14ClN3O3S3
Molecular Weight 427.94
IUPAC Name 3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C16H14ClN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21)
Standard InChI Key YYJCSUMAHLSUGW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is 3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide, reflecting its distinct functional groups:

  • A 4-chlorophenylthio group attached to a propanamide backbone

  • A 6-sulfamoylbenzothiazol-2-yl substituent

Its molecular formula, C₁₆H₁₄ClN₃O₃S₃, corresponds to a molecular weight of 427.94 g/mol . The structural complexity is further illustrated by its SMILES notation:
ClC1=CC=C(SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C=C1

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.887201-99-2
Molecular FormulaC₁₆H₁₄ClN₃O₃S₃
Molecular Weight427.94 g/mol
IUPAC Name3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
SMILESClC1=CC=C(SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C=C1
InChI KeyYYJCSUMAHLSUGW-UHFFFAOYSA-N

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis involves sequential reactions starting from 4-chlorothiophenol and 6-sulfamoylbenzothiazol-2-amine precursors:

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents/ConditionsPurpose
1Nucleophilic substitution4-chlorothiophenol, acryloyl chlorideThioether formation
2AmidationCarbodiimide coupling agents (e.g., EDC)Propanamide backbone assembly
3SulfonylationSulfur trioxide-triethylamine complexSulfamoyl group introduction

Critical challenges include optimizing reaction temperatures (40–60°C for amidation) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Physicochemical Characterization

Analytical Techniques

The compound’s purity and structure are validated using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH₂ at δ 6.8 ppm).

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 428.0 [M+H]⁺, aligning with the theoretical mass .

  • High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column (mobile phase: acetonitrile/water, 70:30).

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO25.6
Methanol12.3
Water<0.1

Biological Activity and Mechanisms

Molecular Docking Insights

Computational studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to tubulin’s colchicine-binding site, disrupting microtubule assembly. The sulfamoyl group forms hydrogen bonds with β-tubulin residues Thr179 and Asn258, while the chlorophenyl moiety engages in hydrophobic interactions .

Future Research Directions

  • In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.

  • Structure-activity relationship (SAR): Modify the propanamide chain to enhance potency.

  • Combination therapies: Evaluate synergies with cisplatin and paclitaxel.

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